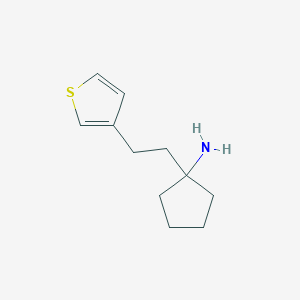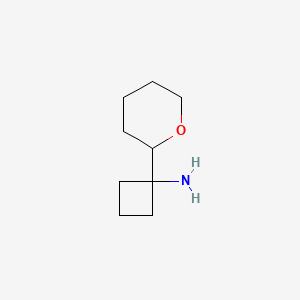
1-(Oxan-2-yl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxan-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H17NO It is characterized by a cyclobutane ring attached to an oxane (tetrahydropyran) ring and an amine group
Vorbereitungsmethoden
The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings. One approach involves the photoredox-catalyzed aerobic [2+2] cycloaddition, which uses a pyrylium catalyst under specific conditions (e.g., LED light, oxygen atmosphere, and dichloroethane solvent at low temperatures) to yield the desired cyclobutane product . Industrial production methods may involve optimizing these conditions for larger-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Oxan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Oxan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Oxan-2-yl)cyclobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-(Oxan-2-yl)cyclobutan-1-amine can be compared with other cyclobutane-containing compounds, such as:
Cyclobutane: A simple hydrocarbon with a four-membered ring.
Cyclobutanol: A cyclobutane ring with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group. The uniqueness of this compound lies in its combination of a cyclobutane ring with an oxane ring and an amine group, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(oxan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2 |
InChI-Schlüssel |
OEPYQUPBIZCGEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)C2(CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



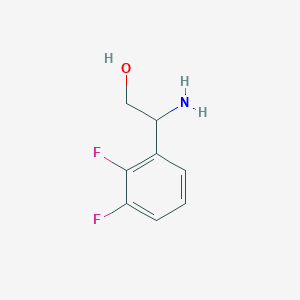

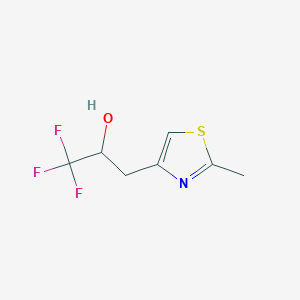
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
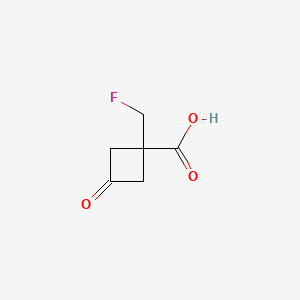
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
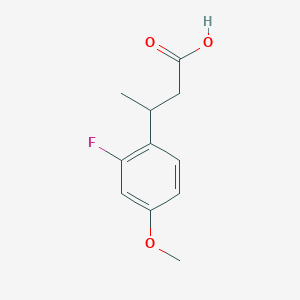
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
